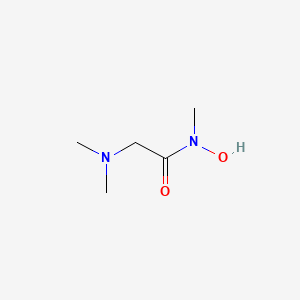
3,4,6-Tri-O-acetil-2-desoxi-D-glucopiranosa
Descripción general
Descripción
3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose: is a derivative of 2-deoxy-D-glucose, where the hydroxyl groups at positions 3, 4, and 6 are acetylated. This compound is often used in organic synthesis and carbohydrate chemistry due to its unique structural properties.
Aplicaciones Científicas De Investigación
3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex carbohydrates and glycosides.
Biology: Employed in studies involving carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential in developing therapeutic agents, particularly in cancer research due to its structural similarity to glucose.
Mecanismo De Acción
Target of Action
It is known that this compound is used as a biochemical reagent in life science research , suggesting that it may interact with various biological targets.
Mode of Action
It is known that the compound can undergo phosphorylation at the anomeric hydroxy group . This process results in the formation of new compounds, indicating that 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose can interact with its targets through chemical reactions.
Biochemical Pathways
The compound’s ability to undergo phosphorylation suggests that it may be involved in biochemical pathways related to phosphate group transfer .
Pharmacokinetics
It is soluble in chloroform and ethanol, but insoluble in water , which could impact its absorption and distribution in the body.
Result of Action
The compound’s ability to undergo chemical reactions such as phosphorylation suggests that it may induce changes at the molecular level .
Action Environment
The action, efficacy, and stability of 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose can be influenced by various environmental factors. For instance, the compound should be stored under inert gas and should avoid heat and moisture . These factors could potentially affect the compound’s stability and, consequently, its action and efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose typically involves the acetylation of 2-deoxy-D-glucose. One common method includes the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, resulting in the acetylation of the hydroxyl groups at positions 3, 4, and 6 .
Industrial Production Methods: In an industrial setting, the production of 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose may involve similar acetylation reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 2-deoxy-D-glucose.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products:
Hydrolysis: 2-deoxy-D-glucose.
Oxidation: Carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
- 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosyl chloride
- 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-beta-D-glucopyranose
- 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose
Uniqueness: 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose is unique due to its specific acetylation pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in synthetic organic chemistry and as a building block for more complex molecules .
Propiedades
IUPAC Name |
[(2R,3S,4R)-3,4-diacetyloxy-6-hydroxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O8/c1-6(13)17-5-10-12(19-8(3)15)9(18-7(2)14)4-11(16)20-10/h9-12,16H,4-5H2,1-3H3/t9-,10-,11?,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMOFVGDOWGPPD-QFEGIVONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(CC(O1)O)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H](CC(O1)O)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471851 | |
| Record name | 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69503-94-2 | |
| Record name | 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the research paper's findings regarding 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose?
A: The research paper [] explores a novel method for transforming carbohydrates into valuable chiral synthons. Specifically, the researchers synthesized 1-acetamido-2,4,5-tri-O-acetyl-D-arabinitol from 3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranose. This transformation involves generating an alkoxy radical at the anomeric carbon followed by a reductive fragmentation, effectively removing one carbon atom from the carbohydrate structure. This methodology holds potential for synthesizing various chiral building blocks with different stereochemistries, valuable for synthesizing complex molecules like natural products.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![6-[2-(2-methylimidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine;1,3,5-triazinane-2,4,6-trione](/img/structure/B1589691.png)


